Differentiation by Regiospecific Substitution: 3,4-Dimethyl vs. Unsubstituted Phenoxy Analogs in hERG Liability
While direct head-to-head data for 1-[2-(3,4-dimethylphenoxy)ethyl]piperazine is absent, class-level inference from a constrained arylpiperazine series shows that installing a 3,4-dimethyl substitution on the phenoxy ring significantly reduces hERG channel binding compared to unsubstituted phenoxy analogs. This is a critical differentiation point for selecting between closely related building blocks in CNS programs where cardiotoxicity risk must be managed [1].
| Evidence Dimension | hERG K+ channel inhibition (IC50) |
|---|---|
| Target Compound Data | Predicted to have a lower hERG affinity (higher IC50) based on its 3,4-dimethylphenoxy motif. |
| Comparator Or Baseline | Unsubstituted 1-(2-phenoxyethyl)piperazine: class-level data suggests a relatively higher hERG affinity (lower IC50). |
| Quantified Difference | Not quantified for the specific compound; inferred from the general SAR that 3,4-dimethyl substitution on the aryl ring decreases hERG binding in related piperazine chemotypes. |
| Conditions | In silico model / Class-level SAR analysis derived from a series of N-arylpiperazine derivatives. |
Why This Matters
For procurement in early-stage CNS drug discovery, selecting a building block with a predicted lower hERG liability profile can significantly reduce the attrition risk of a lead series.
- [1] Roecker, A.J., et al. Discovery of potent and orally bioavailable 5-HT2A receptor antagonists. Part 2: The optimization of a novel piperazine series. Bioorganic & Medicinal Chemistry Letters, 2010, 20(22), 6743-6747. View Source
